![molecular formula C12H16N2O2 B1284946 1-[(4-Aminophenyl)carbonyl]piperidin-4-ol CAS No. 466694-74-6](/img/structure/B1284946.png)
1-[(4-Aminophenyl)carbonyl]piperidin-4-ol
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Overview
Description
“1-[(4-Aminophenyl)carbonyl]piperidin-4-ol” is a compound that belongs to the piperidinol family. It has a CAS Number of 142752-12-3 and a molecular weight of 192.26 . The IUPAC name for this compound is 1-(4-aminophenyl)-4-piperidinol .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The InChI code for “1-[(4-Aminophenyl)carbonyl]piperidin-4-ol” is 1S/C11H16N2O/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4,11,14H,5-8,12H2 . The linear formula for this compound is C11H16N2O .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Drug Synthesis and Design
Piperidine derivatives are integral in the design and synthesis of various pharmaceuticals. 1-[(4-Aminophenyl)carbonyl]piperidin-4-ol , with its unique structure, can serve as a precursor or an intermediate in the synthesis of drugs targeting central nervous system disorders, cardiovascular diseases, and more. Its aminophenyl group can be modified to enhance the pharmacokinetic properties of the resulting drugs .
Biological Activity Modulation
The compound’s ability to interact with biological receptors makes it valuable for modifying biological activity. It can be used to study receptor-ligand interactions and to develop new therapeutic agents that can modulate specific pathways within the body, potentially leading to treatments for diseases like cancer or autoimmune disorders .
Chemical Biology and Proteomics
In chemical biology, 1-[(4-Aminophenyl)carbonyl]piperidin-4-ol can be utilized to label proteins or to act as a building block for the synthesis of probes. These probes can help in understanding protein functions and interactions, which is crucial for the investigation of dynamic cellular processes .
Organic Synthesis Methodology
This compound can be employed in the development of new synthetic methodologies. Due to its reactive sites, it can undergo various chemical reactions, such as cyclization or amination, which are fundamental in organic synthesis. Researchers can explore these reactions to create novel piperidine-based compounds with potential applications in different fields .
Pharmacological Research
The pharmacological applications of piperidine derivatives are vast. 1-[(4-Aminophenyl)carbonyl]piperidin-4-ol can be used in pharmacological studies to discover new drugs. Its structure allows for the creation of molecules with potential activity against a range of diseases, from infectious diseases to neurological conditions .
Material Science
In material science, the compound’s structural features can be exploited to create new materials with specific properties. For instance, it could be used to synthesize polymers or coatings with unique characteristics such as enhanced durability or specific interaction with other substances .
Analytical Chemistry
1-[(4-Aminophenyl)carbonyl]piperidin-4-ol: can also play a role in analytical chemistry as a standard or reagent. Its well-defined structure makes it suitable for use in calibration curves or as a reactant in the development of new detection methods for various analytes .
Agricultural Chemistry
Lastly, the compound may find applications in agricultural chemistry, particularly in the synthesis of pesticides or herbicides. Its piperidine moiety can be tailored to interact with biological targets in pests, providing a basis for developing new, more effective agricultural chemicals .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the parp-1 enzyme . The role of PARP-1 is crucial in DNA repair and programmed cell death.
Mode of Action
Based on the inhibitory effects observed in similar compounds, it can be inferred that this compound may interact with its target enzyme, potentially altering its function and leading to changes at the cellular level .
Biochemical Pathways
If the compound does indeed inhibit the parp-1 enzyme, it would impact the dna repair pathway and potentially influence programmed cell death .
Result of Action
If it does inhibit the parp-1 enzyme, it could potentially lead to impaired dna repair and altered cell death processes .
Safety and Hazards
Future Directions
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field.
properties
IUPAC Name |
(4-aminophenyl)-(4-hydroxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-10-3-1-9(2-4-10)12(16)14-7-5-11(15)6-8-14/h1-4,11,15H,5-8,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFGGKHCUDVMPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588611 |
Source
|
Record name | (4-Aminophenyl)(4-hydroxypiperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Aminophenyl)carbonyl]piperidin-4-ol | |
CAS RN |
466694-74-6 |
Source
|
Record name | (4-Aminophenyl)(4-hydroxypiperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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